

A Technical Guide to the Photophysical Characteristics of Disperse Orange 29

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Disperse orange 29*

Cat. No.: *B3427777*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disperse Orange 29 is a synthetic organic compound belonging to the double azo class of dyes.^[1] It is primarily utilized in the textile industry for dyeing polyester and its blended fabrics, as well as acetate fibers.^{[1][2]} Presented as an orange to brown-red powder, it exhibits low solubility in water but is soluble in organic solvents such as ethanol, acetone, and toluene.^[3] While the primary application of **Disperse Orange 29** is in materials science, an understanding of its photophysical properties is crucial for researchers exploring new applications for azo dyes. This technical guide provides a comprehensive overview of the key photophysical characteristics of **Disperse Orange 29**, details the experimental protocols for their determination, and addresses the current landscape of its applications.

It is important to note that there is some ambiguity in the reported literature regarding the precise molecular formula and CAS number for **Disperse Orange 29**. For the purpose of this guide, we will refer to the compound with the molecular formula C₁₉H₁₅N₅O₄ and CAS number 19800-42-1, which is most frequently associated with the chemical structure 4-[[2-methoxy-4-[(4-nitrophenyl)diazenyl]phenyl]diazenyl]phenol.^{[2][3][4]}

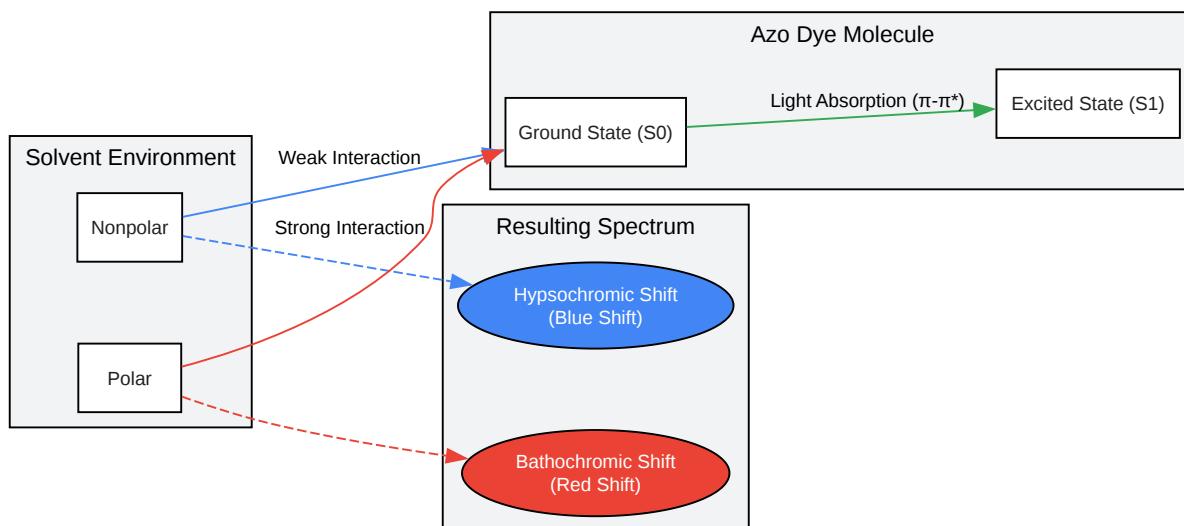
Physicochemical Properties

A summary of the key physicochemical properties of **Disperse Orange 29** is presented in Table 1.

Property	Value	Reference
IUPAC Name	4-[[2-methoxy-4-[(4-nitrophenyl)diazenyl]phenyl]diazenyl]phenol	[3]
Synonyms	C.I. Disperse Orange 29, C.I. 26077	[1]
CAS Number	19800-42-1	[2][3][4]
Molecular Formula	C ₁₉ H ₁₅ N ₅ O ₄	[2][3]
Molecular Weight	377.35 g/mol	[1][2]
Appearance	Orange to brown-red powder	[2][3]
Solubility	Low in water; Soluble in ethanol, acetone, and toluene	[3]

Photophysical Characteristics

The photophysical properties of a dye, such as its absorption and emission characteristics, are fundamental to understanding its interaction with light. While specific experimental data for **Disperse Orange 29** is scarce in the available literature, this section outlines the key parameters and provides illustrative data based on the typical behavior of azo dyes.


Absorption Spectroscopy and Solvatochromism

The color of **Disperse Orange 29** arises from its absorption of light in the visible region of the electromagnetic spectrum, which is characteristic of molecules with extensive conjugated π -systems, such as azo dyes. The absorption spectrum is influenced by the chemical structure of the dye and the polarity of the solvent in which it is dissolved, a phenomenon known as solvatochromism. The effect of solvent polarity on the wavelength of maximum absorption (λ_{max}) provides insights into the electronic transitions of the molecule.

Table 2: Illustrative Solvatochromic Data for a Representative Azo Dye

Solvent	Polarity Index (ET(30))	λ_{max} (nm)
n-Hexane	31.0	420
Toluene	33.9	430
Acetone	42.2	445
Ethanol	51.9	450
Methanol	55.4	455

Note: The data in this table is representative of a typical azo dye and is provided for illustrative purposes due to the lack of specific published data for **Disperse Orange 29**.

[Click to download full resolution via product page](#)

Caption: Conceptual diagram of solvatochromism in azo dyes.

Fluorescence Properties

While many azo dyes are known for their strong absorption, their fluorescence is often weak due to efficient non-radiative decay pathways from the excited state. However, characterizing the fluorescence properties, including the emission maximum (λ_{em}), fluorescence quantum yield (Φ_f), and fluorescence lifetime (τ), is essential for identifying potential applications in areas such as sensing and imaging.

Table 3: Illustrative Fluorescence Data for a Representative Fluorescent Azo Dye

Parameter	Symbol	Value
Emission Maximum	λ_{em}	550 nm
Fluorescence Quantum Yield	Φ_f	0.10
Fluorescence Lifetime	τ	1.5 ns

Note: The data in this table is representative of a typical fluorescent azo dye and is provided for illustrative purposes due to the lack of specific published data for **Disperse Orange 29**.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments required to characterize the photophysical properties of **Disperse Orange 29**.

UV-Visible Absorption Spectroscopy

Objective: To determine the wavelength of maximum absorbance (λ_{max}) and the molar extinction coefficient (ϵ) of **Disperse Orange 29** in various solvents.

Materials:

- **Disperse Orange 29**
- Spectroscopic grade solvents (e.g., n-hexane, toluene, acetone, ethanol, methanol)
- Volumetric flasks
- Quartz cuvettes (1 cm path length)

- Dual-beam UV-Vis spectrophotometer

Procedure:

- Stock Solution Preparation: Prepare a stock solution of **Disperse Orange 29** of a known concentration (e.g., 1×10^{-3} M) in a suitable solvent in which it is readily soluble (e.g., acetone).
- Working Solution Preparation: Prepare a series of working solutions of lower concentrations (e.g., 1×10^{-5} M to 5×10^{-5} M) by diluting the stock solution with the desired solvent.
- Spectrophotometer Setup: Turn on the spectrophotometer and allow it to warm up. Set the wavelength range (e.g., 300-700 nm).
- Baseline Correction: Fill a quartz cuvette with the pure solvent to be used for the measurement and use it to perform a baseline correction.
- Sample Measurement: Record the absorption spectrum of each working solution.
- Data Analysis: Determine the λ_{max} from the absorption spectrum. To calculate the molar extinction coefficient (ϵ), use the Beer-Lambert law ($A = \epsilon cl$), where A is the absorbance at λ_{max} , c is the molar concentration, and l is the path length of the cuvette (1 cm).

Fluorescence Spectroscopy

Objective: To determine the emission maximum (λ_{em}), fluorescence quantum yield (Φ_f), and fluorescence lifetime (τ) of **Disperse Orange 29**.

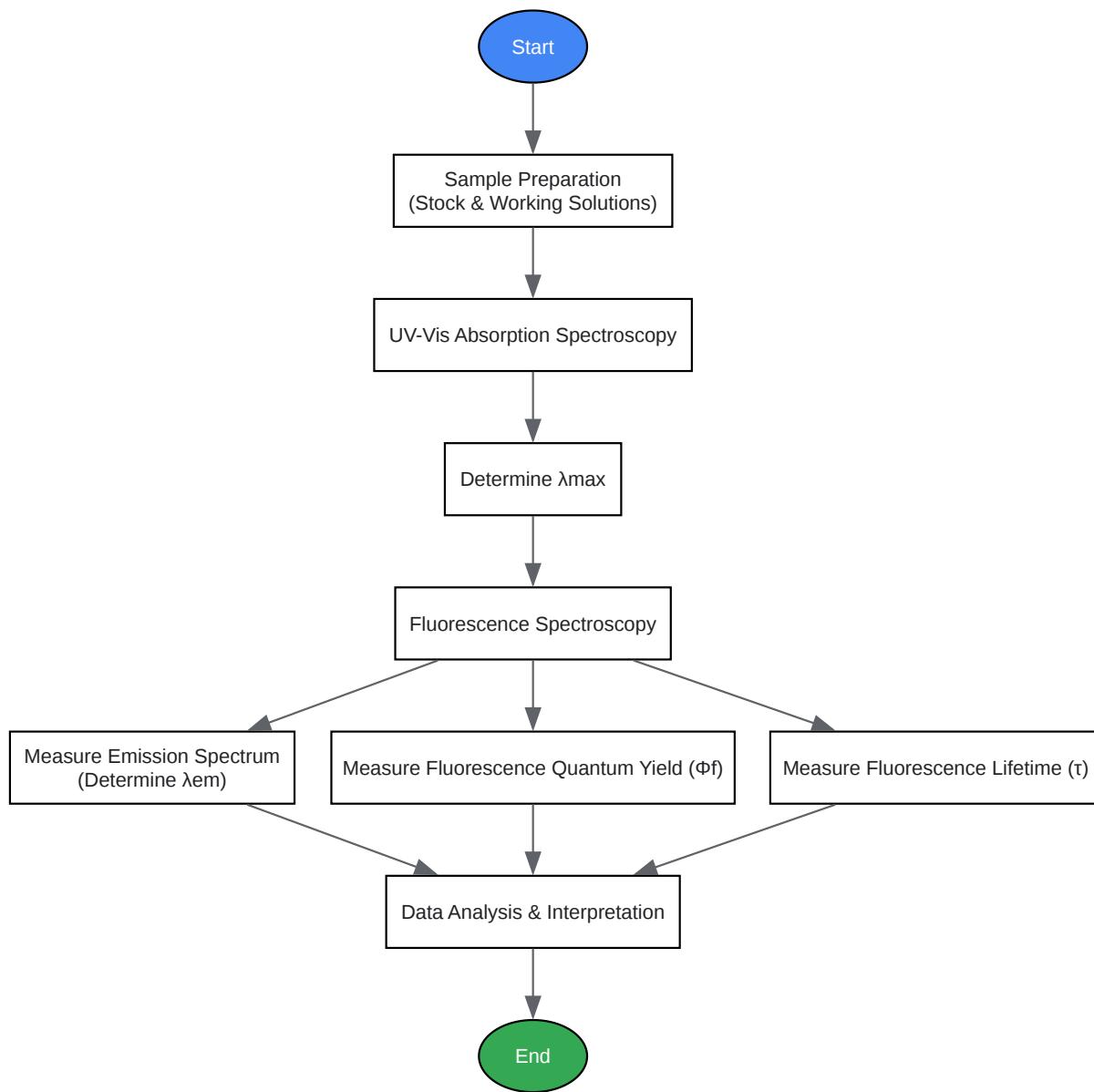
Materials:

- **Disperse Orange 29** solutions of known absorbance at the excitation wavelength
- Fluorescence standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H_2SO_4 or Rhodamine 6G in ethanol)
- Spectrofluorometer
- Time-resolved fluorescence spectrometer (for lifetime measurements)

Procedure for Emission Spectrum:

- Prepare a dilute solution of **Disperse Orange 29** with an absorbance of < 0.1 at the excitation wavelength to avoid inner filter effects.
- Excite the sample at its λ_{max} (determined from UV-Vis spectroscopy).
- Record the emission spectrum over a suitable wavelength range.
- The wavelength at which the emission intensity is highest is the λ_{em} .

Procedure for Relative Quantum Yield (Φ_f) Measurement:


- Measure the integrated fluorescence intensity and the absorbance at the excitation wavelength for both the **Disperse Orange 29** sample and a known fluorescence standard.
- The quantum yield of the sample (Φ_s) is calculated using the following equation: $\Phi_s = \Phi_r * (I_s / I_r) * (A_r / A_s) * (n_s^2 / n_r^2)$ where Φ_r is the quantum yield of the reference, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent. The subscripts 's' and 'r' refer to the sample and the reference, respectively.

Procedure for Fluorescence Lifetime (τ) Measurement:

- Fluorescence lifetime is typically measured using Time-Correlated Single Photon Counting (TCSPC).
- The sample is excited with a pulsed light source (e.g., a picosecond laser or a light-emitting diode).
- The time difference between the excitation pulse and the arrival of the first emitted photon at the detector is measured repeatedly.
- A histogram of these time differences is constructed, which represents the fluorescence decay curve.
- The fluorescence lifetime (τ) is determined by fitting the decay curve to an exponential function.

Experimental Workflow

The general workflow for the photophysical characterization of a dye like **Disperse Orange 29** is depicted in the following diagram.

[Click to download full resolution via product page](#)

Caption: General workflow for photophysical characterization.

Applications in Drug Development and Signaling Pathways

A thorough review of the scientific literature indicates that **Disperse Orange 29** is primarily used as a colorant in the textile industry. There is no significant evidence to suggest its application in drug development or its involvement in biological signaling pathways. Azo dyes, in general, are not typically associated with therapeutic applications due to concerns about their potential toxicity and metabolic cleavage into aromatic amines. Therefore, a diagram of a signaling pathway involving **Disperse Orange 29** is not applicable.

Conclusion

Disperse Orange 29 is a double azo dye with well-established applications in the textile industry. While its photophysical properties are of scientific interest, there is a notable lack of specific quantitative data in the public domain. This technical guide has provided a framework for understanding and experimentally determining the key photophysical characteristics of **Disperse Orange 29**, including its absorption and fluorescence properties. The detailed experimental protocols and workflows presented here serve as a valuable resource for researchers aiming to characterize this dye or similar compounds. Future research is needed to populate the photophysical parameter tables with specific experimental values for **Disperse Orange 29**, which could potentially unlock new applications for this compound beyond its traditional use as a colorant.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. worlddyeviary.com [worlddyeviary.com]
- 2. [Disperse Orange 29 | 19800-42-1](http://chemicalbook.com) [chemicalbook.com]
- 3. [Disperse Orange 29 | Research Chemical | RUO](http://benchchem.com) [benchchem.com]

- 4. Disperse Orange 29 - Safety Data Sheet [chemicalbook.com]
- To cite this document: BenchChem. [A Technical Guide to the Photophysical Characteristics of Disperse Orange 29]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b3427777#photophysical-characteristics-of-disperse-orange-29>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com